5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. It is characterized by the presence of a bromine atom and an isothiazole ring which is a heterocycle containing both sulfur and nitrogen atoms. The compound also features a 1,1-dioxide functional group, indicating the presence of two oxygen atoms in a specific oxidation state.
Synthesis Analysis
The synthesis of benzisothiazol-3(2H)-one derivatives, including those with bromine substituents, can be achieved through copper-catalyzed tandem reactions. For instance, a concise approach to various benzisothiazol-3(2H)-one derivatives has been developed by reacting o-bromobenzamide derivatives with potassium thiocyanate (KSCN) in water, which proceeds via a tandem reaction with S-C bond and S-N bond formation . Additionally, the CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder has been investigated for the synthesis of benzo[d]isothiazole, demonstrating good substrate scope and functional group tolerance .
Molecular Structure Analysis
The molecular structure of related brominated compounds has been studied through various methods. For example, the structure of 3,5-dibromo-7,7a-dimethyl-2,4-diphenyl-cis-3a,7a-dihydrobenzo[b]thiophene 1,1-dioxide was established by X-ray crystallography . Although not directly related to 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, these studies provide insights into the structural aspects of brominated heterocyclic compounds.
Chemical Reactions Analysis
Brominated heterocycles often participate in various chemical reactions due to the presence of the bromine atom, which can act as a good leaving group or be involved in further transformations. For instance, bromocyclization has been used to synthesize brominated cis-perhydrothieno[3,4-d]oxazoles and imidazoles . Moreover, the bromomethylene group in 3-(bromomethylene)isobenzofuran-1(3H)-ones, synthesized through bromocyclization of 2-alkynylbenzoic acids, can be further elaborated via palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be inferred from related compounds. Brominated heterocycles typically exhibit distinct reactivity due to the electronegative bromine atom. The presence of the 1,1-dioxide group also suggests that the compound may have specific solubility characteristics and reactivity patterns, such as susceptibility to reduction or participation in nucleophilic substitution reactions, as seen in the case of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
- Cyclic sulfonamides, including substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, have been synthesized through thermal Diels-Alder reactions. These compounds are used as intermediates in the synthesis of various organic molecules, such as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
- The transformation of saccharin into derivatives of lmidazo[1,2‐b] [1,2]‐benzisothiazole and benzo[g] [1,2,5]thiadiazocine has been studied. This involves complex chemical interconversions within this series of compounds, demonstrating the versatile chemical behavior of isothiazole dioxides (Ashby, Griffiths, & Paton, 1978).
Applications in Organic Chemistry
- N-aryl methylene benzo-fused sultams, another class of isothiazole dioxides, undergo cycloaddition with benzonitrile oxide, showing complete regioselectivity. This highlights the potential of these compounds in stereoselective organic synthesis (Ryan, Francis, & Savage, 2013).
- Research has shown that the addition of nitrile oxides to N-allylsaccharin results in regiospecifically forming 5-substituted isomers. This type of chemical reaction emphasizes the utility of isothiazole dioxides in preparing specific isomeric forms of compounds (Dirnens, Belyakov, & Lukevics, 2005).
Advanced Applications
- Isothiazole dioxide derivatives have been identified as potent inhibitors of rat aortic myocite proliferation, demonstrating their potential in medicinal chemistry for developing new pharmaceutical agents (Clerici et al., 2006).
- The generation of benzosultams via a radical process with the insertion of sulfur dioxide has been studied. This efficient route to diverse sulfonated benzosultams underscores the role of these compounds in the development of new chemical entities (Zhou, Xia, & Wu, 2017).
properties
IUPAC Name |
5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZLJNJEVYRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389663 | |
Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
CAS RN |
29632-82-4 | |
Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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